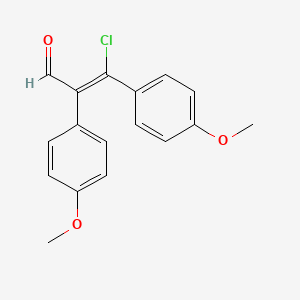

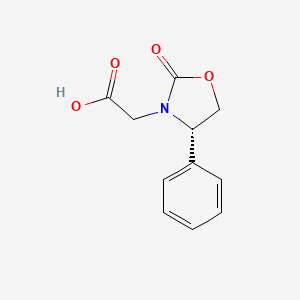

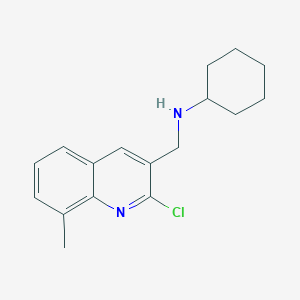

(Z)-3-Chloro-2,3-bis(4-méthoxyphényl)acrylaldehyde

Vue d'ensemble

Description

Windorphen est un inhibiteur sélectif de la voie de signalisation Wnt/β-caténine. Ce composé cible spécifiquement la fonction du domaine de transactivation C-terminal de la β-caténine-1, mais pas de la β-caténine-2. Windorphen est connu pour sa capacité à perturber l'association de la β-caténine avec p300, une histone acétyltransférase, sans affecter la protéine de liaison au CREB (CBP) étroitement liée. Cette spécificité fait de Windorphen un outil précieux pour l'étude de la signalisation Wnt et de ses implications dans divers processus biologiques et maladies .

Applications De Recherche Scientifique

Windorphen has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

Biology: Employed in research to understand the role of Wnt signaling in embryonic development, cell proliferation, and migration.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where aberrant Wnt signaling is implicated.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway .

Analyse Biochimique

Biochemical Properties

Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, Windorphen effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of Windorphen’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .

Cellular Effects

Windorphen exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, Windorphen induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by Windorphen results in decreased cell proliferation and increased cell death in these cancer cell lines .

Molecular Mechanism

At the molecular level, Windorphen exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by Windorphen also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Windorphen have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that Windorphen maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of Windorphen vary with different dosages in animal models. Studies have demonstrated that lower doses of Windorphen effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of Windorphen while minimizing potential side effects .

Metabolic Pathways

Windorphen is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, Windorphen affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Windorphen is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of Windorphen, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of Windorphen is essential for optimizing its therapeutic potential .

Subcellular Localization

Windorphen’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of Windorphen is critical for its function and therapeutic efficacy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Windorphen est synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation de la structure (E)-3-chloro-2,3-bis(4-méthoxyphényl)acrylaldéhyde. La synthèse commence généralement par la préparation du 4-méthoxybenzaldéhyde, qui subit une série de réactions, y compris la chloration et la condensation aldolique pour former le produit final .

Méthodes de production industrielle : La production industrielle de Windorphen implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Windorphen subit plusieurs types de réactions chimiques, notamment :

Oxydation : Windorphen peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir Windorphen en ses formes réduites.

Substitution : Windorphen peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de Windorphen peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Windorphen a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la voie de signalisation Wnt/β-caténine et son rôle dans divers processus chimiques.

Biologie : Employé dans la recherche pour comprendre le rôle de la signalisation Wnt dans le développement embryonnaire, la prolifération cellulaire et la migration.

Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, où une signalisation Wnt aberrante est impliquée.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie Wnt/β-caténine .

5. Mécanisme d'action

Windorphen exerce ses effets en inhibant sélectivement la voie de signalisation Wnt/β-caténine. Il cible spécifiquement le domaine de transactivation C-terminal de la β-caténine-1, perturbant son association avec l'histone acétyltransférase p300. Cette inhibition empêche l'activation transcriptionnelle des gènes cibles de Wnt, conduisant à la suppression de la signalisation Wnt. Les cibles moléculaires impliquées comprennent la β-caténine-1 et p300, tandis que les voies affectées sont celles liées à la signalisation Wnt .

Mécanisme D'action

Windorphen exerts its effects by selectively inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the c-terminal transactivation domain of β-catenin-1, disrupting its association with the histone acetyltransferase p300. This inhibition prevents the transcriptional activation of Wnt target genes, leading to the suppression of Wnt signaling. The molecular targets involved include β-catenin-1 and p300, while the pathways affected are those related to Wnt signaling .

Comparaison Avec Des Composés Similaires

Windorphen est unique dans son inhibition sélective de la voie de signalisation Wnt/β-caténine. Des composés similaires comprennent :

ICG-001 : Un autre inhibiteur sélectif de la voie Wnt/β-caténine, mais il cible l'interaction entre la β-caténine et CBP au lieu de p300.

XAV939 : Inhibe la tankyrase, conduisant à la stabilisation de l'Axin et à la suppression de la signalisation Wnt.

LGK974 : Un inhibiteur de la porcupine qui empêche la sécrétion des ligands Wnt, inhibant ainsi la signalisation Wnt .

La spécificité de Windorphen pour p300 et sa capacité à inhiber sélectivement la β-caténine-1 en font un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)